molecular formula C17H22N4O3 B2812118 (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)propanehydrazide CAS No. 634884-75-6

(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)propanehydrazide

Cat. No.: B2812118
CAS No.: 634884-75-6
M. Wt: 330.388
InChI Key: LITVKEOBYMDJKP-VCHYOVAHSA-N
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Description

(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)propanehydrazide is a useful research compound. Its molecular formula is C17H22N4O3 and its molecular weight is 330.388. The purity is usually 95%.
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Biological Activity

(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)propanehydrazide is a synthetic compound that belongs to the class of hydrazones. This compound is notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. The structure includes a pyrazole moiety, which has been associated with various biological effects, including anti-inflammatory and anticancer properties.

Chemical Structure

The molecular formula of the compound is C18H24N4O4C_{18}H_{24}N_{4}O_{4}. Its structure features a hydrazone linkage and a substituted pyrazole ring, which contribute to its biological activity.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related pyrazole derivatives possess IC50 values in the micromolar range against human cancer cells, indicating their potential as anticancer agents . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. In vivo studies have demonstrated that these compounds can reduce inflammation in animal models, with mechanisms potentially involving the inhibition of cyclooxygenase (COX) enzymes. For example, certain derivatives have shown selectivity for COX-2 over COX-1, suggesting a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluating various pyrazole derivatives found that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values ranged from 10 to 30 µM depending on the specific substitution patterns on the pyrazole ring .
  • Anti-inflammatory Activity : In a carrageenan-induced paw edema model, compounds structurally related to this hydrazone showed up to 70% reduction in edema compared to control groups. Histopathological evaluations indicated minimal gastric damage, reinforcing the safety profile of these compounds .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 values 10-30 µM against MCF-7
Anti-inflammatoryUp to 70% reduction in edema
COX-2 InhibitionSelective inhibition with minimal toxicity

Properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-4-24-15-7-5-6-13(17(15)23)10-18-21-16(22)9-8-14-11(2)19-20-12(14)3/h5-7,10,23H,4,8-9H2,1-3H3,(H,19,20)(H,21,22)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITVKEOBYMDJKP-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)CCC2=C(NN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)CCC2=C(NN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.